(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
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Overview
Description
“(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide” is a compound that has been studied for its potential anticancer properties . It is part of a library of 4-cyanophenyl-2-hydrazinylthiazoles that have been synthesized for this purpose .
Synthesis Analysis
The synthesis of this compound involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone . This process allows for a rapid, single-step, sustainable synthesis of 4-cyanophenyl-2-hydrazinylthiazoles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone . This reaction is part of a broader class of reactions involving the formation of thiazole rings .Scientific Research Applications
- Notable Compounds :
- Findings : The synergistic effect of methoxy-substituted tetraphenylethene (MTPE) and 3,4-ethylenedioxythiophene enhances intramolecular charge transfer (ICT) and promotes intersystem crossing (ISC) processes .
- Mechanism : Through caspase-dependent apoptosis, as demonstrated by cell cycle, caspase activation, and Western blot assays .
Anticancer Activity
Photophysical Properties Enhancement
Apoptosis Induction via Caspase-Dependent Pathway
Lead Compound for Further Development
Future Directions
The 4-cyanophenyl-2-hydrazinylthiazoles, including “(E)-N-(4-(4-cyanophenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide”, show promise as potential anticancer agents . Their synthesis is straightforward and sustainable, making them an interesting lead for further development . Future research could focus on further elucidating their mechanism of action and optimizing their anticancer efficacy.
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-7-8-15(17(9-14)25-2)18(23)22-19-21-16(11-26-19)13-5-3-12(10-20)4-6-13/h3-9,11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKVYCAJZKUCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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